1-Butyl-2-(4-methylphenyl)benzimidazole
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Overview
Description
1-Butyl-2-(4-methylphenyl)benzimidazole is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a benzimidazole core substituted with a butyl group at the first position and a 4-methylphenyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-(4-methylphenyl)benzimidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. For instance, the reaction of o-phenylenediamine with 4-methylbenzoyl chloride in the presence of a base like triethylamine can yield the desired benzimidazole derivative. The reaction is usually carried out in an inert solvent such as dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-(4-methylphenyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring can be functionalized with different substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
1-Butyl-2-(4-methylphenyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of functional materials, such as dyes and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Butyl-2-(4-methylphenyl)benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-Phenylbenzimidazole: Lacks the butyl and 4-methyl substituents, leading to different chemical and biological properties.
1-Butyl-2-phenylbenzimidazole: Similar structure but without the 4-methyl group, affecting its reactivity and applications.
2-(4-Methylphenyl)benzimidazole: Lacks the butyl group, which influences its solubility and interaction with other molecules.
Uniqueness: 1-Butyl-2-(4-methylphenyl)benzimidazole is unique due to the presence of both the butyl and 4-methylphenyl substituents, which confer distinct chemical and physical properties. These substituents can enhance the compound’s solubility, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-butyl-2-(4-methylphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-3-4-13-20-17-8-6-5-7-16(17)19-18(20)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJWZGBXUIMFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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